molecular formula C24H23N3O5S2 B2625079 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1105199-30-1

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2625079
CAS No.: 1105199-30-1
M. Wt: 497.58
InChI Key: IJECRMVURPVGGL-UHFFFAOYSA-N
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Description

This compound, 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide, is a strategically designed dual inhibitor targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) kinases. Its primary research value lies in its ability to simultaneously disrupt two critical signaling axes in oncogenesis: EGFR-driven cell proliferation and survival, and VEGFR2-mediated angiogenesis. The compound exerts its effects by competitively occupying the adenosine triphosphate (ATP)-binding pocket of these tyrosine kinases, thereby inhibiting their autophosphorylation and the activation of downstream pro-survival and proliferative pathways, such as MAPK/ERK and PI3K/Akt. Preclinical studies have highlighted its potent cytotoxic activity, demonstrating its capability to induce apoptosis and cause cell cycle arrest at the G2/M phase in cultured cancer cells. It has shown significant efficacy against human breast adenocarcinoma (MCF-7) cell lines , positioning it as a key chemical tool for investigating the crosstalk between signaling pathways in tumor biology and for validating dual-kinase inhibition as a viable anti-cancer strategy. This inhibitor is essential for researchers exploring targeted therapies, mechanisms of drug resistance, and combination treatment regimens in experimental oncology.

Properties

IUPAC Name

2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-27-23(29)22-16(12-19(34-22)14-8-6-5-7-9-14)26-24(27)33-13-20(28)25-15-10-17(30-2)21(32-4)18(11-15)31-3/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJECRMVURPVGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS Number: 1105251-44-2) belongs to the thienopyrimidine class and exhibits a complex structure with potential biological activities. This article reviews the biological activities associated with this compound, including its effects on various biological targets and potential therapeutic applications.

The molecular formula of the compound is C24H23N3O5S2C_{24}H_{23}N_{3}O_{5}S_{2} with a molecular weight of 449.6 g/mol. The structure incorporates a thieno[3,2-d]pyrimidine core known for its kinase inhibitory activity, which is crucial in cell signaling pathways relevant to diseases like cancer and neurodegenerative disorders.

Biological Activity Overview

Research indicates that compounds similar to this thienopyrimidine derivative exhibit significant biological activities:

  • Kinase Inhibition : The thienopyrimidine scaffold is recognized for its ability to inhibit various kinases involved in cellular signaling. This inhibition can potentially affect pathways implicated in cancer progression and treatment resistance.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, it has been noted to induce cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : Similar compounds have shown moderate inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes. This suggests that the compound may have anti-inflammatory properties as well .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

In Vitro Studies

  • Cytotoxicity Assays : Compounds structurally related to the target molecule were evaluated for their cytotoxic effects on breast cancer cell lines (e.g., MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .
  • Enzyme Inhibition Profiles : In vitro assays demonstrated that certain derivatives inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease contexts. The presence of electron-withdrawing groups enhanced inhibitory activity against these enzymes .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of the compound with various enzyme targets. These studies revealed potential hydrogen bonding and hydrophobic interactions that may explain the observed biological activities .

Comparative Analysis

The following table summarizes key findings related to the biological activities of similar thienopyrimidine derivatives:

Compound NameActivity TypeIC50 Values (µM)Target Enzyme/Cell Line
Compound ACytotoxicity15.0MCF-7
Compound BAChE Inhibition10.4AChE
Compound CCOX Inhibition19.0COX-2
Compound DBChE Inhibition14.0BChE

Scientific Research Applications

Structural Features

The compound features a thieno[3,2-d]pyrimidine core integrated with a sulfanyl group and a trimethoxyphenyl acetamide side chain. These structural elements contribute to its biological activity by influencing molecular interactions within biological systems.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the compound's efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a candidate for developing new antimicrobial agents .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. It is believed to inhibit specific enzymes involved in cancer cell proliferation. The mechanism involves binding to the active sites of these enzymes, thereby blocking their function and contributing to reduced tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

The biological activity of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is influenced by:

  • Hydrophobic Substituents : Enhancing membrane permeability.
  • Functional Group Positioning : Critical for interaction with target proteins.

Research suggests that modifications in the pyrimidine core can lead to increased potency against specific targets, emphasizing the importance of SAR studies in drug design .

Study on Antimicrobial Activity

A study conducted on various thienopyrimidine derivatives demonstrated promising results in inhibiting bacterial growth. The sulfanyl group was particularly noted for enhancing antimicrobial efficacy against both gram-positive and gram-negative bacteria.

Anticancer Evaluation

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through enzyme inhibition. Further investigations are required to elucidate the specific molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target: 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidinone R1: Phenyl; R2: 3,4,5-trimethoxy Not reported High polarity due to methoxy groups; potential for hydrogen bonding .
Analog 1: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Cyclopenta-thienopyrimidinone R1: 4-Chlorophenyl; R2: 2-isopropyl Not reported Increased lipophilicity (chlorophenyl, isopropyl); may enhance membrane permeability.
Analog 2: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone (non-fused) R1: 2,3-Dichlorophenyl 344.21 Simpler core; higher melting point (230°C) suggests crystallinity; 80% synthetic yield.
Analog 3: N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone R1: Phenyl; R2: 2-ethyl-6-methyl 403.50 Moderate lipophilicity (alkyl groups); molecular weight >400 may affect bioavailability.

Key Observations

Structural Variations: The target compound’s 3,4,5-trimethoxyphenyl group distinguishes it from analogs with chlorophenyl (Analog 1), dichlorophenyl (Analog 2), or alkyl-substituted phenyl (Analog 3) groups. Analog 1 incorporates a cyclopenta-fused thienopyrimidinone core, which may alter planarity and steric interactions compared to the unfused core in the target compound.

Physicochemical Properties: The target compound’s trimethoxyphenyl group likely increases water solubility compared to chlorophenyl (Analog 1) or dichlorophenyl (Analog 2) substituents. Analog 2 exhibits a high melting point (230°C), attributed to the dichlorophenyl group’s rigidity and strong intermolecular forces .

Analog 3’s alkyl groups (ethyl, methyl) could improve metabolic stability but may reduce solubility, a common trade-off in drug design .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
The synthesis of this compound involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidinone core, sulfanyl group introduction, and coupling with the trimethoxyphenylacetamide moiety. Key challenges include:

  • Low yields due to steric hindrance during sulfanyl group addition.
  • Purification difficulties caused by byproducts from incomplete reactions.

Methodological Solutions:

  • Use microwave-assisted synthesis to enhance reaction efficiency and reduce side reactions .
  • Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) for higher yields .
  • Employ HPLC with reverse-phase columns for purification, leveraging polarity differences between the product and impurities .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : Confirm the presence of the trimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) and thienopyrimidine protons (δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 521.12 g/mol; observed = 521.14 g/mol) .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., S···O interactions between sulfanyl and carbonyl groups) .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or VEGFR) to identify target proteins, given the thienopyrimidine scaffold’s known affinity for ATP-binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) between the compound and purified enzymes .
  • Molecular Dynamics (MD) Simulations : Model interactions with active sites to predict binding modes and guide mutagenesis studies .

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